![molecular formula C15H17N3O3 B12895716 Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]- CAS No. 61261-81-2](/img/structure/B12895716.png)
Ethanone, 1-[5-methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl)ethanone is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
The synthesis of 1-(5-Methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Alkylation: The methyl and propyl groups are introduced via alkylation reactions using suitable alkyl halides in the presence of a base.
Acylation: The final step involves the acylation of the pyrazole ring to introduce the ethanone group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-(5-Methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reagents like sodium borohydride or catalytic hydrogenation can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using nucleophiles like amines or thiols.
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and temperature control. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(5-Methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing drugs with anti-inflammatory, analgesic, and antimicrobial properties.
Industry: It finds applications in the development of agrochemicals, dyes, and materials science.
Mécanisme D'action
The mechanism of action of 1-(5-Methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with enzyme active sites or receptor binding pockets. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-(5-Methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl)ethanone can be compared with other pyrazole derivatives such as:
1-(4-Nitrophenyl)-3,5-dimethylpyrazole: Similar structure but lacks the propyl group, affecting its reactivity and applications.
1-(4-Nitrophenyl)-3-propylpyrazole: Lacks the methyl group, leading to differences in steric and electronic properties.
1-(4-Aminophenyl)-3-propylpyrazole: The amino group instead of the nitro group alters its chemical behavior and biological activity.
The uniqueness of 1-(5-Methyl-1-(4-nitrophenyl)-3-propyl-1H-pyrazol-4-yl)ethanone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
61261-81-2 |
|---|---|
Formule moléculaire |
C15H17N3O3 |
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
1-[5-methyl-1-(4-nitrophenyl)-3-propylpyrazol-4-yl]ethanone |
InChI |
InChI=1S/C15H17N3O3/c1-4-5-14-15(11(3)19)10(2)17(16-14)12-6-8-13(9-7-12)18(20)21/h6-9H,4-5H2,1-3H3 |
Clé InChI |
WFALQNMKPUXRTG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN(C(=C1C(=O)C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


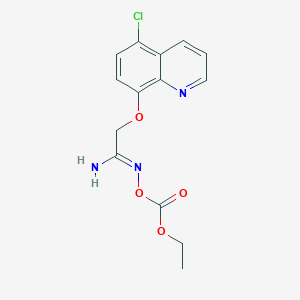

![4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B12895644.png)
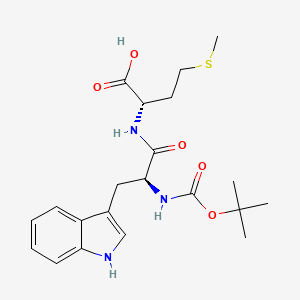
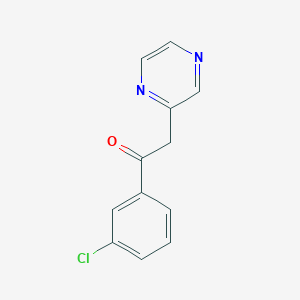

![N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine](/img/structure/B12895679.png)

![Benzamide, N-[[(3-methyl-5-isoxazolyl)amino]thioxomethyl]-](/img/structure/B12895700.png)
![Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine](/img/structure/B12895707.png)

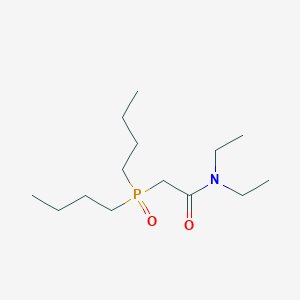
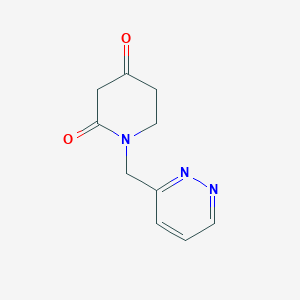
![Furo[3,2-g][1,2]benzoxazole](/img/structure/B12895729.png)
